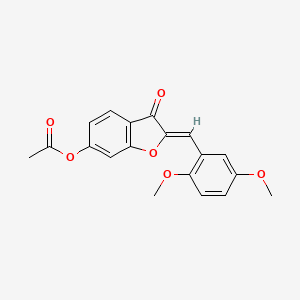
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzoimidazole core, followed by the introduction of the butan-1-ol side chain. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of various biochemical products.
Mécanisme D'action
The mechanism of action of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The pathways involved in these interactions are crucial for understanding its effects in biological systems .
Comparaison Avec Des Composés Similaires
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol dihydrochloride can be compared with other similar compounds, such as:
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol: The non-dihydrochloride form.
5-Amino-1H-benzoimidazole: A simpler structure lacking the butan-1-ol side chain.
1H-benzoimidazole: The core structure without the amino group or butan-1-ol side chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct biochemical properties and research applications .
Propriétés
IUPAC Name |
4-(5-aminobenzimidazol-1-yl)butan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-9-3-4-11-10(7-9)13-8-14(11)5-1-2-6-15;;/h3-4,7-8,15H,1-2,5-6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFLVYBJQFAFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)



![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)


![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2453051.png)
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)
![4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide](/img/structure/B2453054.png)
![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)
![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)
![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)

